molecular formula C25H29Cl2IN2O B12876371 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol CAS No. 25840-31-7

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol

Cat. No.: B12876371
CAS No.: 25840-31-7
M. Wt: 571.3 g/mol
InChI Key: ZYFNRUZELOGRDJ-UHFFFAOYSA-N
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Description

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a complex organic compound with a unique structure that combines a quinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The 6,8-dichloro and 3-iodophenyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while iodination can be performed using iodine and a suitable oxidizing agent.

    Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through nucleophilic substitution reactions, typically using dibutylamine and a suitable leaving group.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the quinoline core or the substituents, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dibutylamino)ethanol: A simpler analog with similar functional groups but lacking the quinoline core and additional substituents.

    6,8-Dichloro-2-(3-iodophenyl)quinoline: A related compound with a similar quinoline core but lacking the dibutylamino and ethanol moieties.

    Quinoline Derivatives: Various quinoline derivatives with different substituents and functional groups.

Uniqueness

2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is unique due to its combination of a quinoline core with multiple substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Biological Activity

The compound 2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29Cl2IN2OC_{25}H_{29}Cl_2IN_2O with a molecular weight of approximately 571.32 g/mol. Its structure includes a dibutylamino group and a dichloroquinoline moiety, which are often associated with significant biological activities.

Research indicates that compounds featuring quinoline structures often exhibit a range of biological activities, including:

  • Antimicrobial activity : Compounds similar to quinolines have been shown to inhibit bacterial growth.
  • Anticancer properties : Some derivatives have demonstrated cytotoxicity against various cancer cell lines through apoptosis induction.
  • Enzyme inhibition : Certain quinoline derivatives act as inhibitors for specific enzymes involved in disease pathways.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating effective dose ranges for therapeutic applications .
  • Antimicrobial Effects : Another investigation focused on the antimicrobial properties of similar dibutylamino-substituted quinolines. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Mechanistic Insights : A detailed analysis using molecular docking studies revealed that the compound binds effectively to target enzymes involved in cancer progression, suggesting a potential mechanism for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity (IC50)
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionBinding affinity to target enzymes

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For instance, the introduction of halogen substituents (like chlorine and iodine) has been linked to improved potency against various biological targets.

Comparative Analysis

Comparative studies with other known quinoline derivatives suggest that while many exhibit similar activities, the specific substituents on the quinoline ring significantly affect their efficacy and selectivity.

Properties

CAS No.

25840-31-7

Molecular Formula

C25H29Cl2IN2O

Molecular Weight

571.3 g/mol

IUPAC Name

2-(dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol

InChI

InChI=1S/C25H29Cl2IN2O/c1-3-5-10-30(11-6-4-2)16-24(31)20-15-23(17-8-7-9-19(28)12-17)29-25-21(20)13-18(26)14-22(25)27/h7-9,12-15,24,31H,3-6,10-11,16H2,1-2H3

InChI Key

ZYFNRUZELOGRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)I)O

Origin of Product

United States

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